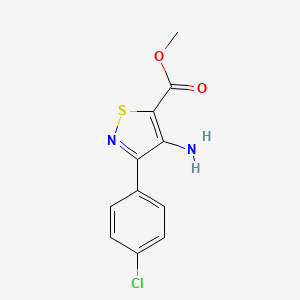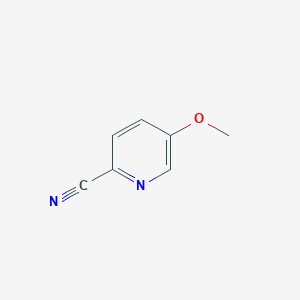
5-Methoxypyridine-2-carbonitrile
Descripción general
Descripción
5-Methoxypyridine-2-carbonitrile is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.135 .
Molecular Structure Analysis
The molecular structure of 5-Methoxypyridine-2-carbonitrile consists of a pyridine ring with a methoxy group at the 5th position and a carbonitrile group at the 2nd position .Chemical Reactions Analysis
While specific chemical reactions involving 5-Methoxypyridine-2-carbonitrile are not explicitly mentioned, compounds with similar structures have been used in various chemical reactions .Physical And Chemical Properties Analysis
5-Methoxypyridine-2-carbonitrile is a solid compound. It has a density of 1.2±0.1 g/cm3, a boiling point of 292.1±20.0 °C at 760 mmHg, and a flash point of 130.4±21.8 °C .Aplicaciones Científicas De Investigación
Synthesis and Characterization in Chemical Research
- 5-Methoxypyridine-2-carbonitrile derivatives have been synthesized and characterized using various spectroscopic methods. These derivatives demonstrate potential in cytotoxicity assessments against cancer cell lines, indicating their relevance in medicinal chemistry and oncology research (Al‐Refai et al., 2019).
Chemical Synthesis Techniques
- Innovative synthesis methods for 5-Methoxypyridine-2-carbonitrile and its derivatives have been developed. These methods contribute to the field of organic chemistry, especially in the creation of complex molecules (Kurihara & Mishima, 1977).
Applications in X-ray and Spectroscopic Analysis
- Studies involving X-ray and spectroscopic analysis of 5-Methoxypyridine-2-carbonitrile derivatives highlight their application in determining molecular structures and understanding chemical properties (Jukić et al., 2010).
Antimicrobial and Antibacterial Properties
- Certain derivatives of 5-Methoxypyridine-2-carbonitrile exhibit noticeable bacteriostatic or tuberculostatic activity. This finding is significant for pharmaceutical research and the development of new antimicrobial agents (Miszke et al., 2008).
Corrosion Inhibition
- 5-Methoxypyridine-2-carbonitrile derivatives have been investigated as corrosion inhibitors, particularly for mild steel in acidic environments.
This research underscores the compound's potential in materials science and industrial applications (Yadav et al., 2016).
Molecular Modeling and Docking Studies
- Molecular modeling and docking studies of 5-Methoxypyridine-2-carbonitrile derivatives provide insights into their potential interactions with biological molecules. This is crucial for drug design and understanding molecular interactions (Gümüş, 2020).
Novel Synthetic Routes in Organic Chemistry
- Research on novel synthetic routes involving 5-Methoxypyridine-2-carbonitrile contributes to advancements in organic synthesis methods, essential for creating diverse chemical entities (Tyndall et al., 1988).
Charge Transfer Complexation Studies
- Charge transfer complexation studies involving 5-Methoxypyridine-2-carbonitrile derivatives have been conducted, highlighting their importance in understanding electron donor-acceptor interactions (Alghanmi & Habeeb, 2015).
Safety And Hazards
5-Methoxypyridine-2-carbonitrile is labeled with the GHS07 pictogram. The precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Direcciones Futuras
Propiedades
IUPAC Name |
5-methoxypyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-10-7-3-2-6(4-8)9-5-7/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGRSPXJFBZQSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60521701 | |
| Record name | 5-Methoxypyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60521701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxypyridine-2-carbonitrile | |
CAS RN |
89809-63-2 | |
| Record name | 5-Methoxypyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60521701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyano-5-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

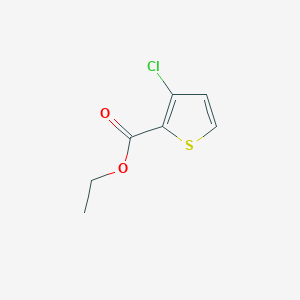
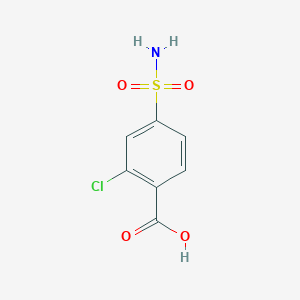
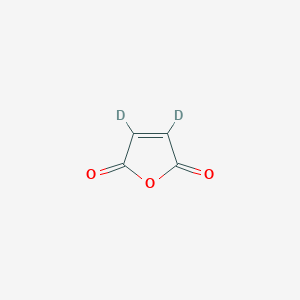
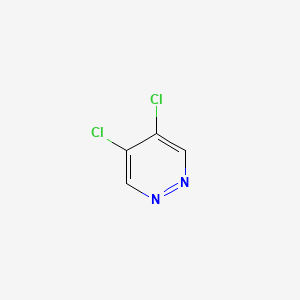

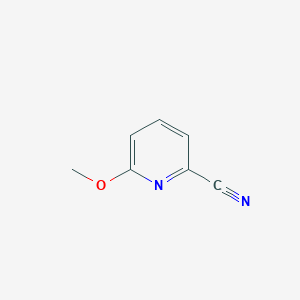
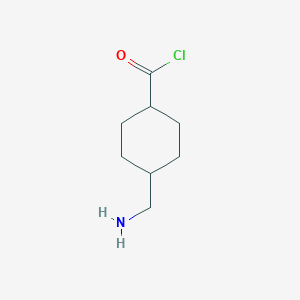
![6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1355090.png)
![4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1355093.png)
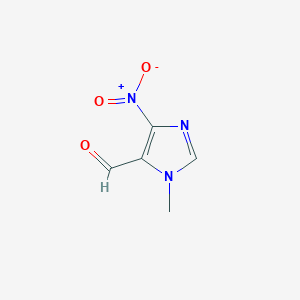
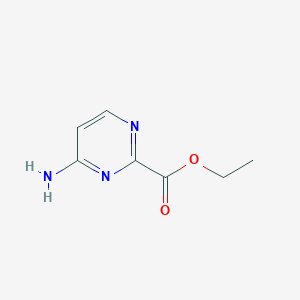

![3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1355107.png)
